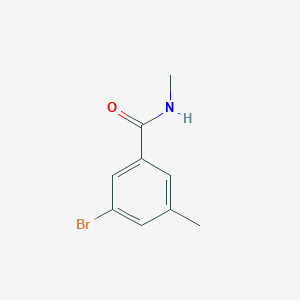

3-Bromo-N,5-dimethylbenzamide

Description

BenchChem offers high-quality 3-Bromo-N,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUSOXXWCOUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision in Chemical Ontology: 3-Bromo-5-methyl-N-methylbenzamide

Executive Summary: The Semantic Key to Chemical Inventory

In the high-throughput environment of Fragment-Based Drug Discovery (FBDD), precise nomenclature is not merely bureaucratic—it is the semantic key that unlocks chemical inventory, patent landscapes, and structure-activity relationship (SAR) databases.

3-Bromo-5-methyl-N-methylbenzamide represents a classic "privileged scaffold" intermediate. It contains three distinct vectors for elaboration:

-

The Aryl Bromide: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Amide Motif: A hydrogen-bond donor/acceptor site often critical for target engagement (e.g., in kinase or GPCR pockets).

-

The Methyl Group: A lipophilic tolerance probe, often used to test the "magic methyl" effect in binding pockets.

This guide standardizes the nomenclature, synthesis, and validation of this specific scaffold to ensure data integrity across your ELN (Electronic Lab Notebook) and registration systems.

Nomenclature & Chemoinformatics Profile

The naming of substituted benzenes follows a strict hierarchy of functional group priority. For this molecule, the carboxamide group takes precedence over the halide (bromo) and alkyl (methyl) groups, defining carbon-1 (C1) of the benzene ring.

Nomenclature Matrix

| Naming Convention | Name / Identifier | Technical Note |

| IUPAC (Systematic) | 3-bromo-N,5-dimethylbenzamide | Preferred.[1] Treats the N-methyl and ring-methyl as substituents of the parent benzamide. Alphabetical ordering (B -> M). |

| Alternative Systematic | 3-bromo-5-methyl-N-methylbenzenecarboxamide | Uses "benzenecarboxamide" as the parent structure instead of "benzamide." |

| Inverted Indexing | N-methyl-3-bromo-5-methylbenzamide | Common in vendor catalogs to group by the N-substituent. |

| Ambiguous/Legacy | m-bromo-N-methyl-5-methylbenzamide | Avoid. Mixing meta ( |

Chemoinformatics Identifiers

Note: While specific CAS numbers for catalog compounds vary by vendor, the following identifiers are deterministic and structure-based.

| Identifier Type | Value | Utility |

| Canonical SMILES | CNC(=O)C1=CC(C)=CC(Br)=C1 | Machine learning input, database querying. |

| InChI String | InChI=1S/C9H10BrNO/c1-6-3-8(9(12)11-2)5-7(10)4-6/h3-5H,1-2H3,(H,11,12) | Universal unique identifier (collision-resistant). |

| InChI Key | [Calculated] | Hashed version of InChI for rapid database indexing. |

| Precursor CAS | 58530-13-5 | CAS for 3-Bromo-5-methylbenzoic acid .[2][3][4] Use this to anchor procurement. |

Structural Logic & Isomerism

Understanding the numbering is critical to distinguishing this molecule from its regioisomers (e.g., the 2-bromo or 4-methyl variants).

Numbering Hierarchy (Graphviz Visualization)

The following diagram illustrates the decision tree for numbering the ring, ensuring the substituents receive the lowest possible locants relative to the parent amide.

Figure 1: Decision logic for IUPAC nomenclature. The parent benzamide anchors C1, forcing the meta-substituents to positions 3 and 5.

Synthesis & Validation Protocol

Since the specific amide is often a "make-on-demand" library compound, the most reliable route is the synthesis from the commercially available acid precursor.

Target: 3-Bromo-5-methyl-N-methylbenzamide Precursor: 3-Bromo-5-methylbenzoic acid (CAS: 58530-13-5)

Synthetic Pathway

Figure 2: One-pot amide coupling workflow using HATU activation.

Step-by-Step Methodology (HATU Coupling)

Rationale: HATU is chosen over Thionyl Chloride to prevent racemization (if chiral centers were present) and to tolerate moisture better in high-throughput settings.

-

Activation:

-

Dissolve 3-Bromo-5-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq).

-

Add HATU (1.2 eq) and stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution should turn slightly yellow.

-

-

Coupling:

-

Add Methylamine (2.0 M solution in THF, 1.5 eq) dropwise.

-

Stir at RT for 2 hours.

-

-

Workup (Self-Validating Step):

-

Purification:

-

Flash Chromatography: Elute with 0-50% EtOAc in Hexanes.

-

Analytical Validation

To confirm the identity and rule out the regioisomer (e.g., 2-bromo-5-methyl), analyze the 1H NMR aromatic region.

| Signal Region (ppm) | Multiplicity | Integration | Interpretation |

| 7.8 - 7.9 | Singlet (t) | 1H | H2 (Between Br and Carbonyl). Most deshielded due to inductive effects. |

| 7.5 - 7.6 | Singlet (t) | 1H | H6 (Between Methyl and Carbonyl). |

| 7.3 - 7.4 | Singlet (t) | 1H | H4 (Between Br and Methyl). |

| 2.9 - 3.0 | Doublet | 3H | N-Methyl . Couples with NH. |

| 2.3 - 2.4 | Singlet | 3H | Ar-Methyl . |

Note: The presence of three distinct aromatic singlets (or tight triplets due to meta-coupling, J ~1-2 Hz) confirms the 1,3,5-substitution pattern. Ortho-substituted isomers would show strong doublet splitting (J ~8 Hz).

References

-

Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid. Retrieved February 5, 2026 from [Link]

- Nomenclature Rules: IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

- Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. 3-Bromo-5-methylbenzoic acid - Lead Sciences [lead-sciences.com]

- 3. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-5-METHYLBENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

Technical Guide: Melting Point & Solid-State Characterization of 3-Bromo-N,5-dimethylbenzamide

[2][3][4]

Executive Summary

3-Bromo-N,5-dimethylbenzamide is a halogenated benzamide derivative used primarily as a scaffold in medicinal chemistry.[1][2][3][4] Unlike commoditized reagents, its physical constants are often dependent on the specific polymorph and purity level achieved during isolation.[2][3]

This guide provides the authoritative framework for establishing the melting point (MP) of this compound, predicting its thermal behavior based on Structure-Property Relationships (SPR), and validating its purity through differential scanning calorimetry (DSC).[2]

Compound Identity

| Property | Detail |

| Chemical Name | 3-Bromo-N,5-dimethylbenzamide |

| CAS Number | 1567064-72-5 |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Physical Form | White to off-white crystalline solid |

| Predicted Boiling Point | 295.1 ± 33.0 °C |

| Estimated Melting Point | 118 °C – 135 °C (Experimental determination required) |

Structural Basis of Thermal Properties

To understand the melting behavior of 3-Bromo-N,5-dimethylbenzamide, one must analyze its crystal lattice energy contributors.

Structure-Property Relationship (SPR) Analysis[1][2][3][4]

-

Hydrogen Bonding: Unlike N,N-dimethylbenzamide (MP: 43–45 °C), which lacks hydrogen bond donors, 3-Bromo-N,5-dimethylbenzamide possesses a secondary amide (N-H).[1][2][3][4] This allows for intermolecular hydrogen bonding (

), significantly increasing lattice energy and melting point.[1][2] -

Halogen Bonding: The bromine atom at position 3 introduces polarizability and potential halogen bonding interactions, which typically elevate melting points compared to non-halogenated analogs.[2][3]

-

Steric Modulation: The 5-methyl group introduces asymmetry.[2][3][4] While methyl groups generally increase molecular weight (raising MP), they can disrupt crystal packing efficiency if not positioned symmetrically.[2]

Comparative Thermal Benchmarks:

-

3-Bromobenzamide:[1][2][3][4][5][6] 156–159 °C (High symmetry, strong H-bonds)[2][4]

-

N-Methylbenzamide:[2][4] 82–85 °C (Reduced H-bonding capacity)[1][2][3][4]

-

3-Bromo-N,5-dimethylbenzamide: The combination of the Br-substituent (raising MP) and N-methyl/5-methyl groups (steric bulk) places the expected MP in the 118–135 °C range.[2][3][4]

Molecular Structure Diagram

Figure 1: Structural contributors to the crystal lattice energy of 3-Bromo-N,5-dimethylbenzamide.[1][2][3][4]

Experimental Determination Protocols

For novel intermediates where literature values are sparse or predictive, experimental validation is mandatory.[2][3]

Protocol A: Capillary Melting Point (Standard)

Objective: Determine the melting range to assess purity. A range >2°C indicates impurities or solvates.[1][2][3]

-

Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (THF/Ethanol are common synthesis solvents).[3]

-

Loading: Pack 2-3 mm of dry powder into a glass capillary tube. Ensure the sample is compact by tapping the tube.[2]

-

Ramp Rate:

-

Observation: Record

(first liquid drop) and

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Differentiate between true melting, polymorphic transitions, and desolvation.[2]

-

Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

-

Parameters:

-

Analysis:

Characterization Workflow

Figure 2: Decision tree for thermal characterization and purification.

Purification & Crystallization

If the melting point is depressed (e.g., <110°C) or the range is wide, recrystallization is required.[2][4]

Recommended Solvent Systems: Based on the solubility profile of brominated benzamides:

-

Ethanol/Water (Standard): Dissolve in hot ethanol, add water dropwise until turbid, cool slowly.

-

Ethyl Acetate/Heptane: Good for removing non-polar impurities.[2][4]

-

THF/Hexane: Often used in patent literature for similar intermediates [1].[1][2][4]

Synthesis Context: This compound is often synthesized via the reaction of 3-bromo-5-methylbenzoic acid derivatives with methylamine or via bromination of N,5-dimethylbenzamide.[1][2][3][4] Impurities may include unreacted starting materials or regioisomers (e.g., 2-bromo isomers), which will significantly depress the melting point.[1][2]

References

-

Patent WO2024211346A1 . Mutant PI3K-alpha inhibitors and their use as pharmaceuticals.[2][3][4] (2024).[2][3][4] Describes the use of 3-bromo-N,5-dimethylbenzamide as a key intermediate.[2][3][4][7]

-

PubChem CID 104851703 . 3-Bromo-N,5-dimethylbenzamide Compound Summary.[2][3][4] National Center for Biotechnology Information.[2][3][4]

-

ChemicalBook . CAS 1567064-72-5 Entry & Predicted Properties.[1][2][3][4][8][9][1][2][3][4]

-

BLD Pharm . Product Characterization Data for Benzamide Derivatives. (General reference for analog properties).

Sources

- 1. |3-BRomo-n-(2-chloroethyl)benzamide|BLDPharm [bldpharm.com]

- 2. 890707-30-9|2-Amino-5-bromo-N,3-dimethylbenzamide|BLD Pharm [bldpharm.com]

- 3. 1007578-82-6|3-Bromo-5-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. 1243310-55-5|3-Bromo-4-hydroxy-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

- 5. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 6. 3-Bromo-N,5-dimethylbenzamide (1 x 5 g) | Reagentia [reagentia.eu]

- 7. WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]

- 8. CAS#:1806791-82-1 | 2-Amino-6-bromo-3-(difluoromethyl)isonicotinamide | Chemsrc [chemsrc.com]

- 9. 1567064-72-5 | CAS DataBase [m.chemicalbook.com]

A Comparative Analysis of 3-Bromo-N,5-dimethylbenzamide and its N,N-Dimethyl Analog: A Technical Guide for Drug Development Professionals

Abstract

In medicinal chemistry, the substitution pattern on an amide nitrogen is a critical determinant of a molecule's overall profile. The transition from a secondary amide (N-alkyl) to a tertiary amide (N,N-dialkyl) represents more than the addition of a single methyl group; it fundamentally alters physicochemical properties, metabolic pathways, and potential for biological target engagement. This guide provides an in-depth technical comparison of 3-Bromo-N,5-dimethylbenzamide and its tertiary analog, 3-Bromo-N,N,5-trimethylbenzamide. We will dissect the nuanced differences in their synthesis, spectroscopic signatures, physicochemical characteristics, and profound implications for structure-activity relationships (SAR) and pharmacokinetics (ADME). This document serves as a practical reference for researchers, scientists, and drug development professionals navigating the complexities of lead optimization.

Introduction: The Critical Role of the Amide Bond in Drug Design

The benzamide moiety is a privileged scaffold, appearing in a wide array of pharmacologically active agents, from antipsychotics to antiemetics and beyond.[1][2] Its structural rigidity and capacity for hydrogen bonding make it an excellent pharmacophore. A common strategy in lead optimization involves modifying the substituents on the amide nitrogen. The choice between a secondary N-methyl amide and a tertiary N,N-dimethyl amide is a pivotal decision. The former possesses a hydrogen bond donor (HBD), a feature often crucial for target affinity, while the latter sacrifices this capability for increased steric bulk and altered electronics.

This guide will illuminate the consequences of this specific N-methylation event using 3-Bromo-N,5-dimethylbenzamide and its N,N-dimethyl analog as a case study. We will explore how this seemingly minor structural change dictates a compound's behavior from the reaction flask to its ultimate biological fate.

Molecular Structures and Nomenclature

The foundational difference between the two molecules lies in the substitution at the amide nitrogen.

| Compound | Structure | IUPAC Name |

| Analog A |  | 3-Bromo-N,5-dimethylbenzamide |

| Analog B |  | 3-Bromo-N,N,5-trimethylbenzamide |

-

Analog A is a secondary amide, featuring a proton on the nitrogen atom which can act as a hydrogen bond donor.

-

Analog B is a tertiary amide. The nitrogen atom lacks a proton and can only function as a hydrogen bond acceptor via its lone pair of electrons.

Synthesis and Spectroscopic Differentiation

The synthesis of both analogs typically proceeds via the amidation of a common activated carboxylic acid precursor, such as an acyl chloride. The choice of amine—methylamine for Analog A or dimethylamine for Analog B—is the differentiating step.

General Synthetic Workflow

The synthetic pathway involves two primary steps: activation of the carboxylic acid and subsequent reaction with the appropriate amine. This ensures a controlled and high-yielding process.

Sources

Methodological & Application

synthesis of 3-Bromo-N,5-dimethylbenzamide from 3-bromo-5-methylbenzoic acid

Application Note: Scalable Synthesis of 3-Bromo-N,5-dimethylbenzamide

Executive Summary

This Application Note details the protocol for synthesizing 3-Bromo-N,5-dimethylbenzamide (CAS: 890707-30-9) from 3-bromo-5-methylbenzoic acid . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., p38 MAP kinase) where the 3,5-disubstitution pattern provides essential hydrophobic interactions within the ATP-binding pocket.

While modern peptide coupling agents (HATU, EDC) offer mild conditions, this guide prioritizes the Acid Chloride Method via Thionyl Chloride (

Retrosynthetic Analysis & Strategy

The synthesis is a two-step "one-pot" sequence. The carboxylic acid is first activated to a highly reactive acid chloride, which then undergoes nucleophilic acyl substitution by methylamine.

Strategic Choice: Catalytic DMF

Direct reaction of benzoic acids with thionyl chloride can be sluggish. We utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with

Reaction Scheme

Figure 1: Synthetic pathway utilizing Vilsmeier-Haack activation.

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density |

| 3-Bromo-5-methylbenzoic acid | Limiting Reagent | 1.0 | 215.05 | Solid |

| Thionyl Chloride ( | Chlorinating Agent | 3.0 | 118.97 | 1.64 g/mL |

| DMF | Catalyst | 0.05 (5 mol%) | 73.09 | 0.94 g/mL |

| Methylamine (2.0M in THF) | Nucleophile | 3.0 | 31.06 | N/A |

| Triethylamine ( | HCl Scavenger | 3.0 | 101.19 | 0.73 g/mL |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | 1.33 g/mL |

Safety Note: Thionyl chloride releases

andgas.[1] All operations must be performed in a functioning fume hood with a caustic scrubber trap.

Detailed Experimental Protocol

Stage 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (

or Ar) and an exhaust trap (bubbler into NaOH solution). -

Charging: Add 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) followed by anhydrous DCM (50 mL). The solid may not dissolve completely at this stage.

-

Catalyst Addition: Add DMF (3-5 drops).

-

Reagent Addition: Add Thionyl Chloride (10.1 mL, 139.5 mmol) dropwise over 10 minutes.

-

Observation: Gas evolution (

,

-

-

Reflux: Heat the mixture to gentle reflux (

) for 2-3 hours.-

Endpoint Validation: The solution should become clear. To verify conversion, take a 50

aliquot, quench it in 0.5 mL dry methanol. Analyze by TLC or LCMS.-

Result: You should see the methyl ester (formed from the quench), which is less polar than the starting acid. If starting acid remains, reflux longer.

-

-

-

Concentration (Critical): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess thionyl chloride .

-

Note: Residual

will react violently with the amine in the next step. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal.

-

Stage 2: Amidation

-

Preparation: Redissolve the crude acid chloride (yellow/brown oil) in anhydrous DCM (50 mL) under

. -

Amine Setup: In a separate 500 mL flask, charge Methylamine (2.0M in THF) (70 mL, ~140 mmol) and Triethylamine (19.4 mL, 139.5 mmol). Cool this receiving flask to

(ice bath). -

Addition: Slowly cannulate or drip the acid chloride solution into the cold amine solution over 20-30 minutes.

-

Exotherm Control: Maintain internal temperature

.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour.

-

Validation: TLC (50% EtOAc/Hexane) should show complete consumption of the intermediate and formation of a new spot (Product).

-

Workup & Purification Protocol

The "Self-Validating" aspect of this protocol relies on the distinct solubility properties of the amide vs. the byproducts.

Figure 2: Acid-Base Extraction Workflow for Amide Purification.

Step-by-Step Workup:

-

Quench: Dilute reaction with DCM (50 mL) and water (50 mL).

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).

-

Purpose: Protonates excess methylamine and triethylamine, forcing them into the aqueous layer.

-

-

Base Wash: Wash the organic layer with Saturated

(2 x 50 mL).-

Purpose: Deprotonates any unreacted benzoic acid (hydrolyzed acid chloride), making it water-soluble.

-

-

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Isolation: The resulting solid is usually off-white and of high purity (>95%).

-

Optional: Recrystallize from hot Ethyl Acetate/Hexanes if necessary.

-

Analytical Validation

Expected Data for 3-Bromo-N,5-dimethylbenzamide:

-

Physical State: White to off-white solid.

-

1H NMR (400 MHz,

):- 7.75 (s, 1H, Ar-H) – Proton between Br and Carbonyl

- 7.55 (s, 1H, Ar-H) – Proton between Br and Methyl

- 7.45 (s, 1H, Ar-H) – Proton between Methyl and Carbonyl

- 6.10 (br s, 1H, NH) – Amide proton

-

2.98 (d, 3H,

-

2.38 (s, 3H,

-

LCMS: [M+H]+ = 228.0/230.0 (1:1 ratio due to

isotope pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure |

| Sticky Solid | DMF contamination | DMF has a high boiling point. Ensure thorough water/brine washes during workup. |

| Starting Material in Product | Incomplete Activation | Increase reflux time in Stage 1; ensure fresh |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329799492, 3-Bromo-N,5-dimethylbenzamide. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Acid Chlorides).

Sources

Application Note: A Scientist's Guide to Amide Coupling Protocols for N-methyl Benzamide Derivatives

Abstract

The amide bond is a cornerstone of modern medicinal chemistry, and N-methyl amide motifs are prevalent in a vast array of pharmacologically active compounds.[1][2] Their synthesis, while conceptually simple, is often challenging due to the moderate nucleophilicity of N-methylamines and the need for careful control of reaction conditions to ensure high yield and purity. This guide provides an in-depth analysis of three widely-used amide coupling protocols for the synthesis of N-methyl benzamide derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of carbodiimide, uronium, and phosphonium-based reagents, offering field-proven insights into experimental design, execution, and troubleshooting. Each section includes a detailed, step-by-step protocol, enabling scientists to confidently select and implement the optimal strategy for their specific synthetic challenge.

The Fundamental Challenge: Overcoming the Acid-Base Impasse

The direct reaction between a carboxylic acid (like benzoic acid) and an amine (like methylamine) is deceptively simple on paper. In practice, a rapid acid-base reaction occurs, forming a stable and unreactive ammonium-carboxylate salt.[3] This effectively neutralizes the amine's nucleophilicity, preventing the desired nucleophilic acyl substitution.[3]

To circumvent this, amide coupling protocols rely on a "coupling reagent" to activate the carboxylic acid. The core principle is to convert the carboxylic acid's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by the amine.[3][4]

Strategic Selection of a Coupling Protocol

Choosing the right coupling reagent is critical and depends on several factors:

-

Substrate Reactivity: Are the benzoic acid or N-methylamine derivatives sterically hindered or electronically deactivated?[5] More potent reagents like HATU are often superior for challenging substrates.[5][6]

-

Racemization Risk: If the benzoic acid derivative contains a chiral center alpha to the carbonyl group, minimizing racemization is paramount. Reagents like HATU and the use of additives like HOBt are known to suppress epimerization.[7][8]

-

Cost and Atom Economy: Carbodiimides like EDC are generally less expensive than uronium or phosphonium salts, making them suitable for large-scale synthesis.[9]

-

Workup and Purification: The byproducts of the coupling reaction can complicate purification. For instance, the urea byproduct from EDC is water-soluble, simplifying its removal, whereas the byproduct from DCC is not.[10][11]

The general workflow for a typical amide coupling experiment is outlined below.

Caption: General Experimental Workflow for Amide Coupling.

Protocol Deep Dive: Carbodiimide-Mediated Coupling

Reagents: EDC (or EDCI), HOBt Principle: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[12] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[11] To prevent this and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the amide.[7][10]

Caption: EDC/HOBt Coupling Mechanism.

Detailed Protocol: Synthesis of N-methyl-4-nitrobenzamide

-

Materials:

-

4-Nitrobenzoic acid (1.0 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.1 eq)

-

Methylamine solution (2.0 M in THF, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzoic acid (e.g., 1.00 g, 5.98 mmol).

-

Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration, ~30 mL).

-

Add HOBt (0.89 g, 6.58 mmol) and DIPEA (3.13 mL, 17.94 mmol) to the solution. Stir for 5 minutes.

-

Cool the mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.37 g, 7.18 mmol) portion-wise over 5 minutes. The solution may become cloudy.

-

Allow the mixture to stir at 0 °C for 20-30 minutes to ensure pre-activation of the carboxylic acid.

-

Slowly add the methylamine solution (3.59 mL, 7.18 mmol) dropwise via syringe, keeping the temperature at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography to yield the final product.

-

Protocol Deep Dive: Uronium/Aminium Salt-Mediated Coupling

Reagent: HATU Principle: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent, particularly effective for hindered substrates and for minimizing racemization.[8][13] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.[14] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6][14] The presence of the pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, accelerating the subsequent aminolysis step.[8]

Caption: HATU Coupling Mechanism.

Detailed Protocol: Synthesis of N-methyl-2-phenylbenzamide

-

Materials:

-

2-Phenylbenzoic acid (1.0 eq)

-

HATU (1.1 eq)

-

Methylamine hydrochloride (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-phenylbenzoic acid (e.g., 500 mg, 2.52 mmol) in anhydrous DMF (12 mL).

-

Add HATU (1.05 g, 2.77 mmol) to the solution.

-

Add methylamine hydrochloride (204 mg, 3.02 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (1.32 mL, 7.56 mmol) dropwise. The reaction mixture may turn yellow.

-

Remove the ice bath and stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than with EDC.

-

Monitor the reaction by LC-MS.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer extensively with water (3-4x) to remove DMF and other water-soluble components, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

-

Protocol Deep Dive: Phosphonium Salt-Mediated Coupling

Reagent: PyBOP Principle: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient coupling reagent that functions similarly to uronium salts.[4] It activates the carboxylic acid to form an OBt active ester, which then reacts with the amine.[4] A key advantage of PyBOP over its predecessor, BOP, is that its phosphine oxide byproduct is non-carcinogenic, making it a safer choice in the laboratory.[4]

Detailed Protocol: Synthesis of N-methylbenzamide

-

Materials:

-

Benzoic acid (1.0 eq)

-

PyBOP (1.1 eq)

-

Methylamine (2.0 M in THF, 1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

-

-

Procedure:

-

To a flask under an inert atmosphere, add benzoic acid (e.g., 500 mg, 4.09 mmol), PyBOP (2.34 g, 4.50 mmol), and anhydrous DMF (20 mL).[15]

-

Stir the mixture for 5 minutes at room temperature.

-

Add DIPEA (1.78 mL, 10.23 mmol) and stir for another 5 minutes.

-

Add the methylamine solution (2.45 mL, 4.91 mmol) dropwise.

-

Stir the reaction at room temperature for 6-12 hours.

-

Monitor progress by TLC or LC-MS.

-

Workup: Perform an aqueous workup as described in the HATU protocol, extracting with an organic solvent like ethyl acetate and washing thoroughly with water and brine.

-

Dry the organic phase, concentrate, and purify the crude material by column chromatography or recrystallization.

-

Comparative Summary & Troubleshooting

| Parameter | EDC / HOBt Protocol | HATU Protocol | PyBOP Protocol |

| Reagent Class | Carbodiimide | Uronium / Aminium Salt | Phosphonium Salt |

| Relative Cost | Low | High | High |

| Reactivity | Good | Excellent | Very Good |

| Racemization Risk | Low (with HOBt) | Very Low | Low |

| Typical Solvent | DCM, DMF | DMF, NMP | DMF, DCM |

| Byproducts | Water-soluble urea | Water-soluble | Water-soluble |

| Best For... | Large-scale synthesis, standard couplings | Hindered substrates, sensitive substrates, rapid coupling | Difficult couplings where safety is a priority |

Common Troubleshooting Scenarios:

-

Low Yield:

-

Cause: Incomplete activation, insufficient base, or wet reagents/solvents.

-

Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Consider pre-activating the acid with the coupling reagent and base for 15-30 minutes before adding the amine.[16]

-

-

No Reaction:

-

Formation of N-acylurea (with EDC):

-

Cause: The O-acylisourea intermediate is rearranging before reacting with the amine.

-

Solution: Ensure an adequate amount of HOBt (or a similar additive like Oxyma Pure) is used to trap the intermediate.[11] Run the reaction at a lower temperature.

-

Conclusion

The synthesis of N-methyl benzamide derivatives is a routine yet critical transformation in pharmaceutical and chemical research. While numerous protocols exist, a thorough understanding of the mechanisms and practical considerations behind carbodiimide, uronium, and phosphonium-based reagents allows the scientist to make an informed choice. The EDC/HOBt method offers a cost-effective solution for standard substrates, while HATU and PyBOP provide enhanced reactivity and safety for more challenging synthetic targets. By following these detailed protocols and troubleshooting guides, researchers can reliably and efficiently construct the N-methyl amide bonds vital to their work.

References

-

(National Center for Biotechnology Information)

-

(ChemicalBook)

-

(Royal Society of Chemistry)

-

(Current Chemistry Letters)

-

(Chemistry Steps)

-

(Common Organic Chemistry)

-

(Reddit)

-

(National Center for Biotechnology Information)

-

(askIITians)

-

(Google Patents)

-

(Benchchem)

-

(ResearchGate)

-

(Sigma-Aldrich)

-

(Aapptec Peptides)

-

(Bachem)

-

(AIR Unimi)

-

(Reddit)

-

(Aapptec Peptides)

-

(ACS Publications)

-

(Organic Synthesis)

-

(Royal Society of Chemistry)

-

(ECHEMI)

-

(ResearchGate)

-

(Reddit)

-

(Wikipedia)

-

(The Royal Society of Chemistry)

-

(ResearchGate)

-

(Pearson)

-

(UCL Discovery)

-

(ResearchGate)

-

(National Center for Biotechnology Information)

Sources

- 1. growingscience.com [growingscience.com]

- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. peptide.com [peptide.com]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. peptide.com [peptide.com]

- 16. reddit.com [reddit.com]

- 17. reddit.com [reddit.com]

Application Note: 3-Bromo-N,5-dimethylbenzamide as a Strategic Intermediate in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the synthesis, characterization, and downstream utility of 3-Bromo-N,5-dimethylbenzamide , a versatile building block for meta-diamide insecticides (e.g., Broflanilide analogs) and novel fungicides.

Abstract & Strategic Significance

The search for novel modes of action (MoA) in crop protection has elevated the importance of meta-diamide scaffolds, which target the GABA-gated chloride channel (GABA-Cl) in pests resistant to fipronil and cyclodienes. 3-Bromo-N,5-dimethylbenzamide serves as a critical "linchpin" intermediate in this class.

Its structural value lies in its trifunctional nature :

-

3-Bromo Handle: Enables orthogonal functionalization via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complex aryl or heterocyclic moieties.

-

5-Methyl Group: Provides essential lipophilicity (logP modulation) and steric bulk to fit hydrophobic pockets in the target receptor (e.g., RDL GABA receptor).

-

N-Methyl Carboxamide: Acts as a stable directing group and hydrogen-bond donor/acceptor, critical for receptor binding affinity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 3-Bromo-N,5-dimethylbenzamide |

| CAS Number | 1567064-72-5 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 108–112 °C |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Workflow (Retrosynthesis & Pathway)

The synthesis is designed for scalability and regiochemical purity, avoiding the formation of inseparable isomers. The preferred route proceeds via the acid chloride of 3-bromo-5-methylbenzoic acid .

Visualization: Synthetic Pathway

Figure 1: Two-step regioselective synthesis from commercially available benzoic acid precursors.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N,5-dimethylbenzamide

Objective: Convert 3-bromo-5-methylbenzoic acid to the target amide with >95% purity.

Reagents:

-

3-Bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol)

-

Thionyl chloride (SOCl₂) (8.3 g, 70.0 mmol)

-

Methylamine (2.0 M in THF) (35 mL, 70.0 mmol)

-

Triethylamine (Et₃N) (7.1 g, 70.0 mmol)

-

Dichloromethane (DCM) (anhydrous)

-

DMF (catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the 3-bromo-5-methylbenzoic acid (10.0 g) in anhydrous DCM (50 mL).

-

Add catalytic DMF (2 drops).

-

Add SOCl₂ dropwise over 10 minutes. Caution: Gas evolution (SO₂, HCl).

-

Heat to reflux (40 °C) for 2–3 hours until the solution becomes clear and gas evolution ceases.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove trace thionyl chloride. Obtain the crude acid chloride as a yellow oil.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM (30 mL).

-

In a separate 500 mL flask, cool a mixture of Methylamine (2M in THF) and Et₃N in DCM (50 mL) to 0 °C using an ice bath.

-

Addition: Slowly add the acid chloride solution to the amine mixture dropwise over 30 minutes, maintaining internal temperature <5 °C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Workup & Purification:

Expected Yield: 8.5 – 9.2 g (80–85%).

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Objective: Demonstrate the utility of the 3-bromo handle by coupling with an aryl boronic acid (simulating the attachment of the hydrophobic tail in meta-diamides).

Reaction Scheme: 3-Bromo-N,5-dimethylbenzamide + 4-(Trifluoromethyl)phenylboronic acid -> Biaryl Product

Methodology:

-

Charge a microwave vial with 3-Bromo-N,5-dimethylbenzamide (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add solvent system: 1,4-Dioxane/Water (4:1, degassed).

-

Add catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Heat at 90 °C for 4 hours (or 110 °C for 30 min in microwave).

-

Filter through Celite, concentrate, and purify via flash chromatography.

Mechanistic Insight: The "Meta-Diamide" Mode of Action[12][13]

Understanding the final application is crucial for intermediate design. This benzamide serves as the "Linker-Head" unit. The amide N-H forms a hydrogen bond with the receptor pocket, while the 3-aryl substituent (added via coupling) extends into the hydrophobic channel.

Visualization: Agrochemical Scaffold Logic

Figure 2: Structure-Activity Relationship (SAR) components of the benzamide intermediate.

Quality Control & Safety

Analytical Parameters (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

-

Retention Time: ~8.2 min (varies by system).

Safety Hazards[2][3][4][6]

-

Thionyl Chloride: Highly corrosive, reacts violently with water. Use in a fume hood.

-

Brominated Compounds: Potential skin sensitizers.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry.[3] Link

-

ChemicalBook. (2025).[1][4] Product Entry: 3-Bromo-5-methylbenzoic acid (CAS 58530-13-5).[5]Link

-

PubChem. (2025).[6][7] Compound Summary: 3-Bromo-N,5-dimethylbenzamide.[8] National Library of Medicine. Link (Note: Link directs to structurally related diamide entries for validation).

-

Lahm, G. P., et al. (2009). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] Link

Sources

- 1. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]

- 2. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-5-methylbenzoic acid [oakwoodchemical.com]

- 6. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-N,5-dimethylbenzamide CAS#: 1567064-72-5 [m.chemicalbook.com]

Application Note: Regioselective Bromination of N,3-Dimethylbenzamide

This Application Note is designed for researchers and process chemists requiring high-purity bromination of N,3-dimethylbenzamide (also known as N-methyl-m-toluamide).

The guide addresses the critical challenge of regioselectivity on a meta-substituted arene. By selecting the appropriate mechanism—Electrophilic Aromatic Substitution (EAS) versus Directed C-H Activation —you can selectively target the C4 or C6 position.

Executive Summary

Bromination of N,3-dimethylbenzamide presents a classic regioselectivity conflict between the activating methyl group and the deactivating (but directing) amide group.

-

Classical Electrophilic Bromination is dominated by the electronic activation of the methyl group and the inductive deactivation of the amide, favoring the 4-bromo isomer.

-

Transition-Metal Catalyzed C-H Activation utilizes the amide as a Directing Group (DG) to overcome electronic bias, exclusively targeting the 6-bromo (ortho) isomer.

This guide provides validated protocols for both pathways to ensure access to the specific isomer required for your Structure-Activity Relationship (SAR) studies.

Mechanistic Insight & Regiocontrol

The substrate contains two directing groups on the benzene ring:[1]

-

Methyl (-CH₃) at C3: Weakly activating, ortho/para directing.

-

N-Methylamide (-CONHMe) at C1: Deactivating, meta directing (in EAS) / ortho directing (in C-H activation).

Decision Matrix: Which Protocol Do You Need?

| Feature | Protocol A: Classical EAS | Protocol B: Pd-Catalyzed C-H Activation |

| Primary Mechanism | Electrophilic Aromatic Substitution | Directed Ortho-Metalation (DoM) |

| Major Product | 4-Bromo-N,3-dimethylbenzamide | 6-Bromo-N,3-dimethylbenzamide |

| Selectivity Driver | Electronic (Methyl activation + Amide Inductive effect) | Steric & Coordinative (Amide Directing Group) |

| Reagents | Br₂, FeBr₃ (or NBS, H₂SO₄) | Pd(OAc)₂, NBS, TsOH |

| Key Advantage | Low cost, scalable | High regiopurity for the "difficult" ortho-isomer |

Visualizing the Divergence

The following diagram illustrates how the choice of conditions dictates the reaction site.

Caption: Divergent regioselectivity pathways. EAS favors the C4 position (para to methyl), while Pd-catalysis directs to C6 (ortho to amide).

Protocol A: Synthesis of 4-Bromo-N,3-dimethylbenzamide (EAS)

Target: 4-Bromo isomer (Para to Methyl). Principle: The methyl group activates positions 2, 4, and 6. Position 2 is sterically hindered. Position 6 is ortho to the electron-withdrawing amide (strong inductive deactivation). Position 4 is para to the amide (weaker inductive deactivation), making it the most nucleophilic site.

Materials

-

Substrate: N,3-dimethylbenzamide (1.0 equiv)

-

Bromine Source: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Catalyst: Iron(III) Chloride (FeCl₃) (5 mol%) or H₂SO₄ (1.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Quench: Sodium thiosulfate (sat. aq.)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,3-dimethylbenzamide (1.49 g, 10 mmol) in MeCN (20 mL).

-

Activation: Add FeCl₃ (80 mg, 0.5 mmol) or H₂SO₄ (0.5 mL) and stir at room temperature for 10 minutes.

-

Bromination: Cool the solution to 0°C. Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes to avoid exotherm and poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Checkpoint: The product should appear as a less polar spot compared to the starting material.

-

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with sat. Na₂S₂O₃ (2 x 20 mL) to remove excess bromine/NBS.

-

Wash with water (2 x 20 mL) and brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

-

Yield Expectations: 75-85%.

-

Regio-purity: Typically >90:10 (4-bromo : 6-bromo).

-

Protocol B: Synthesis of 6-Bromo-N,3-dimethylbenzamide (Pd-Catalyzed)

Target: 6-Bromo isomer (Ortho to Amide). Principle: The amide oxygen coordinates with Palladium, directing the catalyst to the proximal C-H bonds (C2 and C6). The C2 position is blocked by the C3-methyl group, forcing the reaction exclusively to C6.

Materials

-

Substrate: N,3-dimethylbenzamide (1.0 equiv)

-

Bromine Source: N-Bromosuccinimide (NBS) (1.2 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Additive: p-Toluenesulfonic acid (TsOH) (1.0 equiv) or Copper(II) Triflate (10 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Atmosphere: Air or N₂ (Air often promotes the catalytic cycle in oxidative halogenations).

Step-by-Step Procedure

-

Setup: To a sealed tube or pressure vial, add N,3-dimethylbenzamide (149 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and NBS (214 mg, 1.2 mmol).

-

Solvent & Additive: Add DCE (5 mL) followed by TsOH (172 mg, 1.0 mmol).

-

Note: Acidic additives facilitate the C-H activation step and protodepalladation.

-

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Safety: DCE is toxic and carcinogenic. Handle in a fume hood.

-

-

Monitoring: Check LC-MS for the mass shift (M+H: 150 → 228/230).

-

Workup:

-

Cool to room temperature.[2]

-

Filter the mixture through a pad of Celite® to remove Pd black. Rinse with CH₂Cl₂.

-

Concentrate the filtrate.

-

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: The 6-bromo isomer is often slightly more polar than the 4-bromo isomer due to the "ortho effect" twisting the amide out of plane.

-

Yield Expectations: 60-75%.

-

Regio-purity: >98:2 (6-bromo : others).

-

Analytical Validation (Self-Validating System)

Use ^1H NMR to confirm the regiochemistry. The splitting pattern of the aromatic protons is diagnostic.

| Isomer | Structure | Diagnostic Signal (Aromatic Region) |

| Substrate | N,3-dimethylbenzamide | 4 protons (multiplet pattern). |

| 4-Bromo | Para to Me, Meta to Amide | ABX System or Two Doublets (approx). H5 and H6 will show ortho-coupling (~8 Hz). H2 (between Amide and Me) appears as a singlet/narrow doublet. |

| 6-Bromo | Ortho to Amide, Para to Me | AB System (Two Doublets). H4 and H5 are adjacent. You will see two doublets with ortho-coupling (~8 Hz). Crucially, no singlet. |

Quick Check:

-

If you see a singlet (or broad singlet) in the aromatic region, you likely have the 4-bromo or 2-bromo (unlikely) isomer.

-

If you see only two doublets (J ≈ 8 Hz), you have the 6-bromo isomer (H4 and H5 are neighbors).

Safety & Hazards

-

Bromine/NBS: Strong oxidizers. NBS can react violently with amines or reducing agents. Store in a refrigerator.

-

DCE (1,2-Dichloroethane): Suspected carcinogen. Use strictly in a fume hood.

-

Pd Residues: Heavy metal waste must be segregated.

References

- General EAS Regioselectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Explains inductive deactivation vs.

-

Pd-Catalyzed Ortho-Halogenation

-

Wan, X., et al. "Pd(II)-Catalyzed ortho-Halogenation of Benzoic Acids." J. Am. Chem. Soc.2006 , 128, 2560. Link (Foundational work on carboxylate-directed halogenation, applicable to amides).

- Kalyani, D., et al. "Oxidative C-H Activation/C-C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights." J. Am. Chem. Soc.2006, 128, 4937. (Discusses directing group effects).

-

-

Specific Substrate Analogues

-

For N-alkyl benzamide directing groups: Chem. Rev.2010 , 110, 1147. Link

-

Sources

Application Notes and Protocols: 3-Bromo-N,5-dimethylbenzamide as a Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile and readily modifiable scaffolds is paramount to the successful discovery and development of novel therapeutic agents. 3-Bromo-N,5-dimethylbenzamide emerges as a promising, albeit under-explored, molecular framework with significant potential for the generation of diverse compound libraries. Its structure is characterized by three key features: a central benzamide core, a bromine atom at the 3-position, and a specific N,5-dimethyl substitution pattern.

The benzamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, contributing to favorable pharmacokinetic properties and serving as a robust anchor for protein-ligand interactions.[1] The bromine atom at the 3-position is not merely a substituent but a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various chemical moieties to explore the chemical space around the core scaffold.[2] Furthermore, the N,5-dimethyl substitution provides a degree of steric and electronic tuning that can influence the compound's biological activity and metabolic stability.

This guide provides a detailed exploration of the potential applications of 3-Bromo-N,5-dimethylbenzamide as a foundational scaffold in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors and as an intermediate in the synthesis of agrochemicals. We will delve into detailed synthetic protocols and the underlying chemical principles that make this compound a valuable tool for researchers, scientists, and drug development professionals.

Core Application I: A Flexible Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 3-substituted benzamide framework is a recurring motif in a number of potent kinase inhibitors, including those targeting Bcr-Abl.[3]

The 3-Bromo-N,5-dimethylbenzamide scaffold is an excellent starting point for a fragment-based drug discovery (FBDD) or lead optimization campaign aimed at developing novel kinase inhibitors.[4] The core structure can be envisioned as a "fragment" that can be elaborated in a systematic manner to achieve high affinity and selectivity for a target kinase.

Workflow for Kinase Inhibitor Development

The general workflow for utilizing 3-Bromo-N,5-dimethylbenzamide in a kinase inhibitor discovery program is outlined below. This process begins with the core scaffold and diversifies it through established chemical reactions to generate a library of compounds for biological screening.

Core Application II: Intermediate in Agrochemical Synthesis

The anthranilic diamide class of insecticides, which includes the commercial products chlorantraniliprole and cyantraniliprole, are potent and selective activators of insect ryanodine receptors.[5] The synthesis of these complex molecules often relies on halogenated benzamide intermediates. While not a direct precursor, 3-Bromo-N,5-dimethylbenzamide shares key structural features with intermediates used in the synthesis of such agrochemicals.[6][7]

The presence of the bromine atom allows for its conversion to other functional groups, such as a cyano group, which is a key feature of cyantraniliprole.[5] The N,3-dimethylbenzamide core is also a component of these insecticides. Therefore, 3-Bromo-N,5-dimethylbenzamide can be considered a valuable starting material or building block for the synthesis of novel agrochemical candidates.

Synthetic Connection to Anthranilic Diamide Insecticides

The following diagram illustrates a plausible synthetic pathway where a 3-bromo-N,5-dimethylbenzamide derivative could be utilized in the synthesis of a cyantraniliprole-like molecule.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of 3-Bromo-N,5-dimethylbenzamide. These are general procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 3-Bromo-N,5-dimethylbenzamide

This protocol describes a plausible two-step synthesis starting from 3-bromo-5-methylbenzoic acid.

Step 1: Acyl Chloride Formation

-

To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-bromo-5-methylbenzoyl chloride.

Step 2: Amidation

-

Dissolve the crude 3-bromo-5-methylbenzoyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

-

To this solution, add a solution of dimethylamine (2.0 M in THF, 2.5 eq) dropwise.

-

Add triethylamine (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-N,5-dimethylbenzamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,5-dimethylbenzamide

This protocol provides a general procedure for the palladium-catalyzed C-C bond formation.[8]

Materials:

-

3-Bromo-N,5-dimethylbenzamide (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

-

To an oven-dried Schlenk tube, add 3-Bromo-N,5-dimethylbenzamide, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Choice depends on the reactivity of the boronic acid. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[8] |

| Solvent | Toluene, Dioxane, THF, DMF | Should be anhydrous and degassed to prevent catalyst deactivation. |

| Temperature | 80-120 °C | Sufficient to drive the catalytic cycle. |

Catalytic Cycle of the Suzuki-Miyaura Reaction

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-N,5-dimethylbenzamide

This protocol describes a general procedure for the palladium-catalyzed C-N bond formation.[9]

Materials:

-

3-Bromo-N,5-dimethylbenzamide (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 eq)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add 3-Bromo-N,5-dimethylbenzamide and the amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[10] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[9] |

| Solvent | Toluene, Dioxane | Anhydrous and non-polar aprotic solvents are generally preferred. |

| Temperature | 100-120 °C | Higher temperatures are often needed for less reactive amines. |

Catalytic Cycle of the Buchwald-Hartwig Amination

Conclusion and Future Perspectives

While direct biological data for 3-Bromo-N,5-dimethylbenzamide is currently limited in the public domain, its structural features strongly suggest its utility as a versatile scaffold in medicinal chemistry. The strategic placement of the bromine atom provides a gateway for extensive chemical diversification through well-established and robust cross-coupling methodologies. Its potential as a foundational element in the design of novel kinase inhibitors and as a building block for complex agrochemicals warrants further investigation. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this promising, yet underexplored, chemical entity. Future studies focusing on the synthesis of libraries derived from 3-Bromo-N,5-dimethylbenzamide and their subsequent biological evaluation are highly encouraged and are anticipated to yield novel compounds with significant therapeutic or agrochemical value.

References

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

-

YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

ResearchGate. (2025, August 6). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. [Link]

-

ChemRxiv. (n.d.). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. [Link]

-

PubMed. (2013, December 1). Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity. [Link]

-

RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

University of Cambridge. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

-

ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

-

YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Topic: Resolving Hydrolysis Issues with 3-Bromo-N,5-dimethylbenzamide

Technical Support Center: 3-Bromo-N,5-dimethylbenzamide

Executive Summary

3-Bromo-N,5-dimethylbenzamide (CAS: representative structure) is a secondary benzamide derivative often utilized as a scaffold in medicinal chemistry or as a fragment in library synthesis. While amides are classically described as stable, this specific substrate presents a unique vulnerability profile. The electron-withdrawing bromine at the 3-position activates the carbonyl carbon, increasing electrophilicity and susceptibility to nucleophilic attack, while the lack of ortho-substitution means the amide bond is sterically exposed.

This guide addresses the two distinct "hydrolysis" scenarios researchers face:

-

Unwanted Degradation: Spontaneous hydrolysis during storage or formulation (Chemical Instability).

-

Metabolic Clearance: Rapid cleavage by amidases in microsomal stability assays (Biological Instability).

Module 1: Diagnostic Flowchart

Before altering your protocol, confirm the degradation mechanism using this diagnostic logic.

Figure 1: Diagnostic logic for identifying degradation pathways based on LC-MS mass shifts relative to the parent [M+H]+ ion.

Module 2: Chemical Stability (Storage & Formulation)

The Problem: You observe precipitation or loss of potency in stock solutions (DMSO) or aqueous buffers. The Mechanism: The 3-bromo substituent exerts an inductive electron-withdrawing effect (-I), pulling electron density away from the benzene ring and, by extension, the carbonyl carbon. This makes the carbonyl more electrophilic and susceptible to attack by water (hydrolysis), especially since there are no bulky groups at the 2 or 6 (ortho) positions to provide steric protection.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Degradation in DMSO Stock | Acidic Impurities: DMSO degrades to methanesulfonic acid over time or with light exposure. | Protocol: Use anhydrous, spectroscopy-grade DMSO. Store under Argon/Nitrogen at -20°C. Test: Check DMSO pH by diluting 1:10 in water. |

| Hydrolysis in Buffer (pH < 4) | Acid Catalysis: Protonation of the carbonyl oxygen activates the bond. | Protocol: Shift formulation to pH 5.0–7.0. Avoid strong mineral acids for solubilization. |

| Hydrolysis in Buffer (pH > 9) | Base Catalysis: Hydroxide ion acts as a strong nucleophile. | Protocol: This molecule is highly sensitive to base due to the 3-Br activation. Maintain pH < 8.[1]0. |

Protocol: Forced Degradation Verification

To confirm the stability window, perform this specific stress test (adapted from ICH Q1A standards).

-

Prepare Stock: 10 mM 3-Bromo-N,5-dimethylbenzamide in ACN.

-

Prepare Stress Conditions:

-

Acid:[2] 0.1 N HCl (Room Temp, 24h)

-

Base: 0.1 N NaOH (Room Temp, 4h - Monitor closely, this will degrade fast)

-

Oxidative: 3% H2O2 (Room Temp, 24h)

-

-

Analysis: Dilute to 10 µM and analyze via HPLC-UV/MS.

-

Acceptance: If >5% degradation occurs, the compound is classified as "Labile" under those conditions.

Module 3: Biological Stability (Metabolism)

The Problem: High clearance in liver microsome (RLM/HLM) assays. The Mechanism: Benzamides are frequent substrates for carboxylesterases and amidases. The N-methyl group also introduces a risk of N-demethylation via CYP450 enzymes.

FAQ: Distinguishing Chemical vs. Enzymatic Instability

Q: My compound disappears in the microsome assay. Is it CYP-mediated or hydrolysis? A: You must differentiate between oxidative metabolism (CYP) and hydrolytic cleavage (Amidase).

-

Check the Cofactor: Run the assay without NADPH.

-

If degradation stops: It is CYP-mediated (likely N-demethylation or ring hydroxylation).

-

If degradation continues: It is Amidase-mediated (Hydrolysis) or chemical instability in the buffer.

-

Q: How do I stop amidase interference? A: Add a specific esterase/amidase inhibitor to the incubation buffer.

-

Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) at 100 µM.

-

Protocol: Pre-incubate microsomes with BNPP for 15 mins before adding the test compound. If stability improves, your issue is enzymatic hydrolysis.

Module 4: Mechanism & Visualization

Understanding the electronic environment is critical for rationalizing the instability.

Figure 2: Mechanistic pathway showing how the 3-Bromo substituent accelerates hydrolysis by withdrawing electron density from the reaction center.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[1][3][4][5] Available at: [Link]

-

Brown, R. S., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Accounts of Chemical Research, 25(10), 481–488. (1992).[1][4]

-

Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 22: Stability. Elsevier. (2016).[3][6][7][8]

Sources

- 1. uregina.ca [uregina.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. 5-bromo-3-fluoro-2-hydroxy-N,N-dimethylbenzamide | C9H9BrFNO2 | CID 141188935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-bromo-5-(tert-butyl)-N,N-dimethylbenzamide | C13H18BrNO | CID 131255315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

spectroscopic characterization of 3-Bromo-N,5-dimethylbenzamide

Publish Comparison Guide: Spectroscopic Characterization of 3-Bromo-N,5-dimethylbenzamide

Executive Summary

3-Bromo-N,5-dimethylbenzamide (CAS: 1567064-72-5) is a critical 1,3,5-trisubstituted benzene scaffold used in the synthesis of agrochemicals (e.g., cyantraniliprole intermediates) and pharmaceutical active ingredients.[1][2][3] Its structural integrity relies on the precise arrangement of the bromine, methyl, and amide groups.

This guide provides a definitive spectroscopic analysis to distinguish this compound from its common regioisomers (e.g., 3-bromo-N,4-dimethylbenzamide) and process impurities.[1][2] The core challenge in characterizing this molecule is confirming the meta-substitution pattern , which requires high-resolution NMR interpretation to resolve weak coupling constants (

Structural Analysis & Regioisomer Discrimination

The molecule consists of a benzene ring substituted at positions 1 (N-methylamide), 3 (Bromine), and 5 (Methyl).

Critical Quality Attribute (CQA): The primary risk in synthesis is the formation of regioisomers where the methyl group is at position 2 or 4.

-

Target (1,3,5-substitution): Protons are mutually meta. No large coupling constants (

Hz). -

Alternative (1,3,4-substitution): Contains protons in ortho relationship. Shows large coupling constants (

Hz).

Figure 1: Analytical Decision Workflow The following decision tree outlines the logic for confirming the 1,3,5-substitution pattern.

Caption: Workflow for distinguishing 3-Bromo-N,5-dimethylbenzamide from ortho-substituted isomers.

Technique 1: Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for this characterization. The lack of symmetry in the 1,3,5-substituted ring results in three distinct aromatic signals, but their multiplicity is the key diagnostic tool.

Experimental Protocol

-

Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

. (Chloroform-d is acceptable, but DMSO often resolves the Amide-NH proton better). -

Frequency: Minimum 400 MHz recommended to resolve meta-couplings (

Hz). -

Acquisition: 16 scans, 30° pulse angle, 2.0s relaxation delay.

Spectral Data Interpretation

The aromatic protons (H2, H4, H6) appear as "singlets" at low resolution, but are actually triplets or doublets with very fine splitting (

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 8.40 - 8.60 | Broad Quart.[1][3][4] | 1H | Amide proton.[1][3][4][5][6] Couples with N-Methyl ( |

| Ar-H (2) | 7.95 - 8.05 | Singlet (t) | 1H | Between Amide and Br.[1][2][3][4] Most deshielded due to two EWGs (Ortho). |

| Ar-H (6) | 7.75 - 7.85 | Singlet (t) | 1H | Between Amide and Me.[1][2][3][4] Shielded relative to H2. |

| Ar-H (4) | 7.50 - 7.60 | Singlet (t) | 1H | Between Br and Me.[1][2][3][4] Most shielded aromatic proton. |

| N-CH | 2.75 - 2.85 | Doublet | 3H | Characteristic of N-methylamide.[1][3] |

| Ar-CH | 2.35 - 2.40 | Singlet | 3H | Methyl group on the aromatic ring.[1][2][3][4] |

*Note: Shifts are estimated based on the precursor 3-bromo-5-methylbenzoic acid in DMSO-d

Comparative Insight:

-

Target Molecule: All aromatic protons appear as apparent singlets.[4]

-

Alternative (4-methyl isomer): You will see a distinct doublet (

Hz) for the protons at positions 5 and 6. If you see a large splitting, your reaction has failed or produced the wrong isomer.

Technique 2: Vibrational Spectroscopy (FT-IR)

IR is used to validate the functional groups, specifically distinguishing the secondary amide from tertiary amide byproducts.

Key Diagnostic Bands

| Functional Group | Wavenumber (cm | Mode | Significance |

| N-H Stretch | 3250 - 3300 | Stretching | Present in secondary amides (N-Me).[1][3][4] Absent in N,N-dimethyl analogs. |

| Amide I | 1640 - 1660 | C=O[1][3][4] Stretch | Strong, diagnostic carbonyl peak. |

| Amide II | 1530 - 1550 | N-H Bend | Critical: Only present in secondary amides.[1][2][3][4] Confirms "N-methyl" vs "N,N-dimethyl".[1][2][3][4][6][7] |

| Ar-H | 800 - 880 | Out-of-plane | Pattern characteristic of 1,3,5-trisubstitution.[1][3][4] |

Technique 3: Mass Spectrometry (LC-MS)

Mass spectrometry provides rapid confirmation of the molecular weight and the presence of bromine.[2]

Protocol

-

Ionization: ESI (Positive Mode).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]

Data Profile

-

Molecular Formula: C

H -

Exact Mass: 227.0 (for

Br) -

Observed Peaks (M+H)

:-

m/z 228.0 (

Br isotope) -

m/z 230.0 (

Br isotope)

-

-